

Physical and chemical properties of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholest-4-en-3-one

Cat. No.: B1668897

[Get Quote](#)

Cholest-4-en-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholest-4-en-3-one, a significant derivative of cholesterol, plays a crucial role in various biological processes and serves as a key intermediate in the synthesis of steroid drugs.^[1] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its involvement in biological signaling pathways.

Core Physical and Chemical Properties

Cholest-4-en-3-one is a solid at room temperature with a hydrophobic nature, rendering it soluble in organic solvents and only slightly soluble in water.^{[2][3]} Its chemical structure features a four-ring carbon framework characteristic of steroids, with a ketone group at the 3-position and a double bond between the 4th and 5th carbon atoms.^[2]

Table 1: General and Physical Properties of Cholest-4-en-3-one

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₄₄ O	[4]
Molecular Weight	384.6 g/mol	
CAS Number	601-57-0	[2]
Appearance	Solid	[5]
Melting Point	79 - 82 °C	[5]
Boiling Point	No information available	[5]
Solubility	Slightly soluble in water. Soluble in organic solvents like ethanol and dimethylformamide.	[3] [6]
Optical Rotation	[α] _{23/D} +91.0° (c = 2 in chloroform)	

Table 2: Spectroscopic Data for Cholest-4-en-3-one

Spectroscopic Technique	Key Data Points	Source(s)
¹ H NMR (500 MHz, CDCl ₃)	Shifts [ppm]: 5.718 (H61), 2.347 (H50, H59, H60), 1.837 (H30, H38, H50), 1.687 (H31, H39, H54), 1.601 (H32, H40, H55), 1.505 (H33, H41, H62), 1.329 (H34, H42, H63), 1.180 (H51, H52, H53), 1.099 (H35, H43, H64), 1.001 (H36, H48, H65), 0.910 (H56, H57, H58), 0.865 (H67, H68, H69, H70, H71, H72), 0.709 (H44, H45, H46)	[7]
¹³ C NMR	Key Shifts [ppm]: 200.115 (C23), 172.166 (C15), 124.280 (C22)	[1][7][8]
Mass Spectrometry (ESI-MS)	Molecular Mass: 384.4	[1]
Infrared (IR) Spectroscopy	Vmax: 1672.3 cm ⁻¹ (conjugated C=O)	[1]
UV-Vis Spectroscopy	λmax: 241-242 nm	[1][6]

Experimental Protocols

The synthesis and purification of **Cholest-4-en-3-one** can be achieved through various methods, including chemical synthesis and microbial biotransformation.[1][9]

Protocol 1: Chemical Synthesis via Oppenauer Oxidation

The Oppenauer oxidation is a common method for synthesizing **Cholest-4-en-3-one** from cholesterol.[1][9] This process involves the selective oxidation of the secondary alcohol in cholesterol to a ketone.

Materials:

- Cholesterol
- Acetone
- Aluminum isopropoxide
- Toluene
- Hydrochloric acid
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- Dissolve cholesterol in toluene.
- Add a solution of aluminum isopropoxide in toluene.
- Add a significant excess of acetone, which acts as the hydride acceptor.
- Reflux the mixture for several hours.
- Cool the reaction mixture and hydrolyze with dilute hydrochloric acid.
- Separate the organic layer, wash with sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **Cholest-4-en-3-one** by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

- Recrystallize the purified product from a suitable solvent like ethanol or acetone.[10]

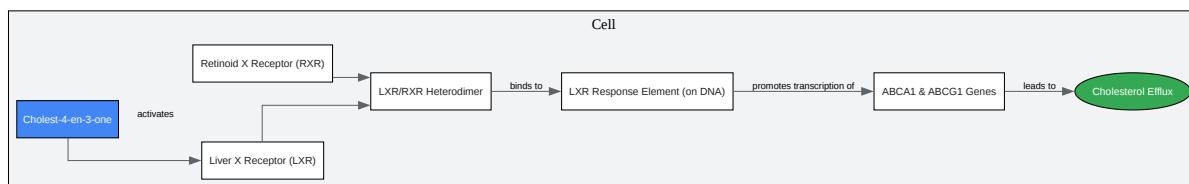
Protocol 2: Purification by Column Chromatography and Recrystallization

This protocol outlines the purification of crude **Cholest-4-en-3-one**.[1][10]

Materials:

- Crude **Cholest-4-en-3-one**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Ethanol or Acetone

Procedure:

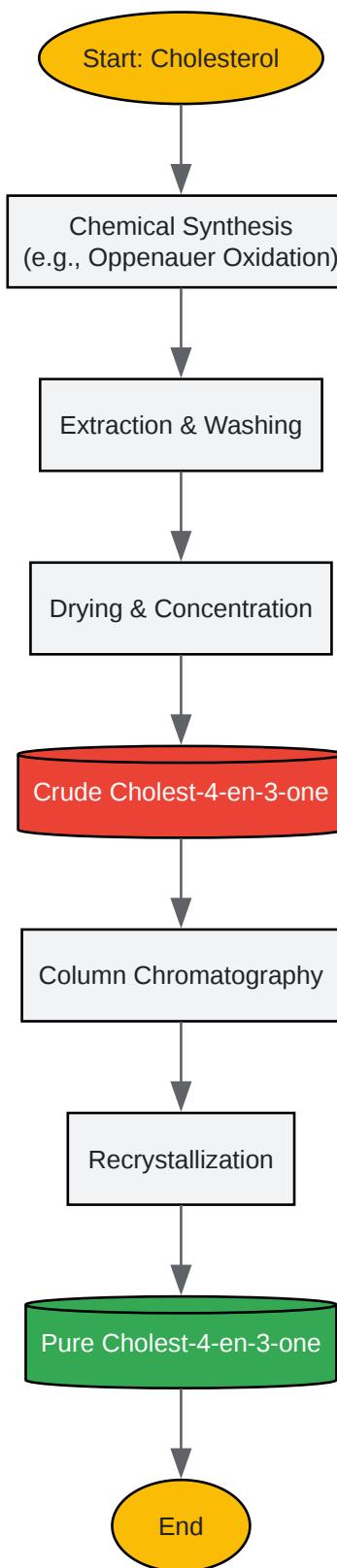

- Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent.[10]
- Recrystallization: a. Dissolve the product from column chromatography in a minimal amount of hot ethanol or acetone. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure, needle-shaped crystals of **Cholest-4-en-3-one**.[1][10]

Biological Activity and Signaling Pathways

Cholest-4-en-3-one exhibits a range of biological activities, including anti-tumor, anti-obesity, and antimicrobial effects.[11][12] It has been shown to decrease the viability of breast cancer

cells and inhibit their migration.[11][13]

One of the key mechanisms underlying its biological effects is the modulation of lipid metabolism through the Liver X Receptor (LXR) signaling pathway.[13] LXR is a nuclear receptor that plays a central role in regulating cholesterol homeostasis. Activation of LXR by **Cholest-4-en-3-one** can lead to the increased expression of cholesterol efflux transporters like ABCA1 and ABCG1, promoting the removal of excess cholesterol from cells.[13]


[Click to download full resolution via product page](#)

*LXR Signaling Pathway Activation by **Cholest-4-en-3-one**.*

The diagram above illustrates the simplified signaling pathway where **Cholest-4-en-3-one** activates the Liver X Receptor (LXR), leading to the formation of an LXR/RXR heterodimer. This complex then binds to the LXR Response Element on the DNA, promoting the transcription of genes like ABCA1 and ABCG1, which in turn facilitates cholesterol efflux from the cell.

Experimental Workflow: Synthesis and Purification

The overall process for obtaining pure **Cholest-4-en-3-one** involves a series of sequential steps, from the initial chemical reaction to the final purification stages.

[Click to download full resolution via product page](#)

*General Workflow for the Synthesis and Purification of **Cholest-4-en-3-one**.*

This workflow diagram outlines the key stages in the laboratory preparation of pure **Cholest-4-en-3-one**, starting from the cholesterol precursor and progressing through synthesis, extraction, and purification steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from *Rhodococcus* sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 601-57-0: Cholest-4-en-3-one | CymitQuimica [cymitquimica.com]
- 3. 4-Cholesten-3-one, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. Cholest-4-en-3-one [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bmse000519 (+)-4-cholesten-3-one at BMRB [bmrbb.io]
- 8. 4-Cholesten-3-one(601-57-0) 13C NMR [m.chemicalbook.com]
- 9. ijarbs.com [ijarbs.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Cholest-4-en-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668897#physical-and-chemical-properties-of-cholest-4-en-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com